Chlorofluoromethane
Description
Historical Trajectories of Chlorofluoromethane Research and its Precursors
The journey of this compound research is intertwined with the broader history of CFCs. In the late 19th century, chemists Henri Moissan and Frédéric Swarts were the first to synthesize halogenated hydrocarbons. ebsco.com However, it was in the 1920s that the industrial potential of these compounds was realized. A series of fatal accidents involving toxic and flammable refrigerants like ammonia (B1221849), methyl chloride, and sulfur dioxide prompted a search for safer alternatives. wikipedia.orgnoaa.govillinois.edu This led to a collaborative effort between American corporations Frigidaire, General Motors, and DuPont. wikipedia.org
In 1928, Thomas Midgley, Jr. of General Motors synthesized the first commercial CFC, dichlorodifluoromethane (B179400) (CCl2F2), which was branded as Freon-12. acs.orgvedantu.comnoaa.gov This marked the beginning of the widespread production and use of CFCs. acs.org Following this, other CFCs and hydrochlorofluorocarbons (HCFCs) were developed and commercialized, including chlorodifluoromethane (B1668795) (CHClF2 or R-22), which was first commercialized in 1936. nih.gov These compounds, including this compound, were valued for their low toxicity, non-flammability, and stability, making them ideal for use as refrigerants, aerosol propellants, solvents, and foam-blowing agents. ebsco.comvedantu.combritannica.combritannica.com
The initial research focused on the synthesis, physical properties, and industrial applications of these compounds. Their chemical inertness was a key attribute, making them appear to be ideal for a multitude of uses. acs.org By the early 1970s, global production of CFCs had reached nearly one million tons per year. acs.org
A significant precursor in the context of this compound research is chlorodifluoromethane (HCFC-22). It is not only used as a refrigerant but also serves as a versatile intermediate in industrial organofluorine chemistry, for example, as a precursor to tetrafluoroethylene (B6358150). wikipedia.orgmedkoo.com Additionally, trifluoromethane (B1200692) (HFC-23), a potent greenhouse gas, is generated as a by-product during the manufacture of HCFC-22. iges.or.jpcopernicus.org The study of these precursors is crucial for understanding the complete lifecycle and environmental impact of related compounds. Some research has also explored the use of chlorodifluoromethane as a precursor for other chemical syntheses, such as in the formation of difluoromethylated compounds. rsc.orgresearchgate.net
Evolution of Scientific Understanding on this compound's Environmental Significance
The perception of chlorofluoromethanes and other CFCs as benign chemicals began to shift dramatically in the 1970s. In 1970, James Lovelock, using a self-designed instrument, detected CFCs in the atmosphere, even in remote areas far from industrial sources. berkeley.edu This finding piqued the curiosity of F. Sherwood Rowland, a chemist at the University of California, Irvine, and his postdoctoral fellow, Mario J. Molina. berkeley.edu
In 1974, Rowland and Molina published a groundbreaking paper in the journal Nature proposing that CFCs, due to their chemical inertness, could persist in the atmosphere long enough to reach the stratosphere. acs.orgnasa.govametsoc.orgacs.org They hypothesized that once in the stratosphere, the CFC molecules would be broken down by intense solar ultraviolet radiation, releasing chlorine atoms. acs.orgberkeley.edu Their calculations showed that each chlorine atom could then act as a catalyst in a chain reaction, destroying thousands of ozone molecules. acs.orgvisionlearning.com The ozone layer is a critical component of the stratosphere that absorbs harmful ultraviolet (UV-B) radiation from the sun. acs.orgnoaa.govvisionlearning.com
This hypothesis was initially met with skepticism from the chemical industry. acs.org However, further research and atmospheric measurements substantiated Rowland and Molina's findings. britannica.com The discovery of the Antarctic ozone hole in 1985 by British scientists Joe Farman, Brian Gardiner, and Jonathan Shanklin provided stark evidence of significant ozone depletion and lent urgency to the issue. noaa.govnoaa.govrapidtransition.org It was found that bromine-containing compounds, or halons, were even more effective at destroying ozone than chlorine. britannica.comcanada.ca
The scientific understanding of the environmental impact of this compound and other CFCs is quantified by two key metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
Ozone Depletion Potential (ODP): This is a relative measure of a chemical's ability to destroy stratospheric ozone. wikipedia.org Trithis compound (B166822) (CFC-11) is used as the reference substance with an ODP of 1.0. wikipedia.org Chlorodifluoromethane (HCFC-22), often used as a substitute for more potent CFCs, has a lower ODP of 0.055. wikipedia.orgwikipedia.org Hydrochlorofluorocarbons (HCFCs) have lower ODPs because the presence of a hydrogen atom makes them more susceptible to breakdown in the lower atmosphere (troposphere), reducing their chances of reaching the stratosphere. canada.cawikipedia.org
Global Warming Potential (GWP): This is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. researchgate.net Chlorofluorocarbons are potent greenhouse gases. wikipedia.org For instance, R-22 (chlorodifluoromethane) has a GWP of 1810, meaning it is 1810 times more powerful than carbon dioxide at trapping heat over a 100-year period. wikipedia.orgresearchgate.net Trifluoromethane (HFC-23), a byproduct of HCFC-22 production, has an even higher GWP of 11,700. iges.or.jp
The growing scientific consensus on the detrimental effects of CFCs led to international action. The Montreal Protocol on Substances that Deplete the Ozone Layer was signed in 1987, a landmark international treaty designed to phase out the production and consumption of ozone-depleting substances. ebsco.comnasa.govrapidtransition.org This has led to a significant reduction in the emissions of CFCs and the beginning of the recovery of the ozone layer. wikipedia.org Research continues to monitor the atmospheric concentrations of these compounds and their substitutes, such as hydrofluorocarbons (HFCs), which have zero ODP but can have high GWPs. wikipedia.orgwikipedia.orgpnas.org
Environmental Impact Data for Selected Compounds
This table provides a summary of the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) for this compound and related compounds, highlighting their environmental impact.
| Compound Name | Chemical Formula | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| Trithis compound | CCl3F | 1.0 wikipedia.org | 4750 |
| Dichlorodifluoromethane | CCl2F2 | ~1.0 wikipedia.org | 10900 taylorandfrancis.com |
| Chlorodifluoromethane | CHClF2 | 0.055 wikipedia.orgcanada.ca | 1810 wikipedia.orgresearchgate.net |
| Trifluoromethane | CHF3 | 0 | 11700 iges.or.jp |
| Carbon Dioxide | CO2 | 0 | 1 |
Data sourced from multiple scientific references as cited.
Timeline of Key Events in this compound Research
This interactive table outlines the significant milestones in the research and understanding of this compound and its environmental impact.
| Year | Event |
| 1928 | Thomas Midgley, Jr. synthesizes the first commercial CFC, dichlorodifluoromethane (Freon-12). acs.orgnoaa.gov |
| 1936 | Chlorodifluoromethane (R-22) is first commercialized. nih.gov |
| 1970 | James Lovelock detects CFCs in the atmosphere globally. berkeley.edu |
| 1974 | Rowland and Molina publish their hypothesis on ozone depletion by CFCs. acs.orgnasa.govametsoc.orgacs.org |
| 1985 | The Antarctic ozone hole is discovered. noaa.govnoaa.govrapidtransition.org |
| 1987 | The Montreal Protocol is signed to phase out ozone-depleting substances. ebsco.comnasa.govrapidtransition.org |
| 1995 | Rowland, Molina, and Paul Crutzen are awarded the Nobel Prize in Chemistry for their work on stratospheric ozone. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClF/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDCDSDNJVCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClF | |
| Record name | chlorofluoromethane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020305, DTXSID10424071 | |
| Record name | Chlorofluoromethane | |
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| Record name | Carbon chloride fluoride | |
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Molecular Weight |
68.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [SynQuest Laboratories MSDS] | |
| Record name | Chlorofluoromethane | |
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CAS No. |
593-70-4, 1691-88-9, 220437-77-4 | |
| Record name | Chlorofluoromethane | |
| Source | CAS Common Chemistry | |
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| Record name | Chlorofluoromethane | |
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| Record name | Chlorofluoromethylene | |
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| Record name | Chlorofluoromethane | |
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| Record name | Carbon chloride fluoride | |
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| Record name | Chlorofluoromethane | |
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| Record name | CHLOROFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |
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Atmospheric Chemistry and Environmental Photochemistry of Chlorofluoromethane
Stratospheric Photodissociation Mechanisms of Chlorofluoromethane
Ultraviolet Radiation-Induced Dissociation Pathways
This compound (CH2FCl), also known as HCFC-31, is primarily broken down in the stratosphere by photolysis, a process driven by incoming solar ultraviolet (UV) radiation. acs.orgnist.gov When CH2FCl molecules ascend to the stratosphere, they are exposed to higher-energy UV radiation that is otherwise filtered out by the ozone layer at lower altitudes. nih.govtutorchase.com This UV radiation provides the necessary energy to break the chemical bonds within the molecule. tutorchase.com
The C-Cl bond in this compound is weaker than the C-F bond, making it more susceptible to cleavage. crunchchemistry.co.uk The primary photodissociation pathway for CH2FCl involves the breaking of the carbon-chlorine bond, as shown in the following reaction:
CH₂FCl + hv → CH₂F• + Cl• researchgate.netnih.gov
In this process, 'hv' represents a photon of UV light. The absorption of this photon leads to the homolytic cleavage of the C-Cl bond, resulting in the formation of a chloromethyl radical (CH₂F•) and a highly reactive chlorine atom, or radical (Cl•). researchgate.netnih.govlibretexts.org Studies have confirmed that the primary products of CH2FCl photolysis are indeed CH₂F and a chlorine atom. nih.gov
While the dominant process is the cleavage of the C-Cl bond, other dissociation pathways are theoretically possible but occur at a much lower rate. The energy required to break the C-F and C-H bonds is significantly higher, making these events less likely under typical stratospheric conditions.
Generation of Chlorine Radicals in the Stratosphere
The photodissociation of this compound is a significant source of chlorine radicals (Cl•) in the stratosphere. acs.orgacs.orglsu.edu As detailed in the previous section, the absorption of UV radiation by CH2FCl leads directly to the release of a chlorine atom. tutorchase.comresearchgate.net This process is a key initiation step in a series of chemical reactions that have profound implications for stratospheric ozone. libretexts.org
Once freed from the parent CH2FCl molecule, the chlorine radical is highly reactive and can participate in catalytic cycles that destroy ozone. tutorchase.comlibretexts.org The stability of chlorofluorocarbons in the lower atmosphere allows them to persist and be transported to the stratosphere, where this release of chlorine occurs. acs.orgtutorchase.com The generation of chlorine radicals from compounds like this compound is a central component of the mechanisms leading to stratospheric ozone depletion. acs.orglsu.edu
This compound's Role in Stratospheric Ozone Depletion Catalysis
Chlorine Atom-Catalyzed Ozone Destruction Cycles
The chlorine radicals (Cl•) generated from the photodissociation of this compound act as powerful catalysts in the destruction of stratospheric ozone (O₃). tutorchase.comlibretexts.org A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. tutorchase.comlibretexts.org This catalytic process occurs through a series of reactions.
The primary catalytic cycle involving chlorine is as follows:
Cl• + O₃ → ClO• + O₂ libretexts.orgchemguide.uk
ClO• + O → Cl• + O₂ libretexts.orgsavemyexams.com
The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two molecules of diatomic oxygen:
O₃ + O → 2O₂ libretexts.org
In the first step, a chlorine radical reacts with an ozone molecule, breaking it apart to form chlorine monoxide (ClO•) and a molecule of ordinary oxygen (O₂). libretexts.orgchemguide.uk The chlorine monoxide radical is also highly reactive and, in the second step, it reacts with a free oxygen atom (O), which is naturally present in the stratosphere, to regenerate the chlorine radical and produce another molecule of oxygen. libretexts.orgsavemyexams.com
Because the chlorine radical is reformed at the end of the cycle, it is free to initiate the destruction of another ozone molecule, repeating the process many times. libretexts.orgchemguide.uk This chain reaction is what makes chlorine from compounds like this compound so effective at depleting the ozone layer. libretexts.org
Quantitative Modeling of Stratospheric Ozone Loss Attributable to this compound
Quantitative models are essential tools for estimating the impact of substances like this compound on the stratospheric ozone layer. ametsoc.orgscirp.org These models use chemical reaction rates, atmospheric transport data, and solar radiation information to simulate the complex chemical processes occurring in the stratosphere. scirp.org A key metric used in these models is the Ozone Depletion Potential (ODP).
The ODP of a chemical is a relative measure of its effectiveness at destroying ozone, with trithis compound (B166822) (CFC-11) assigned a reference value of 1.0. wikipedia.org this compound (HCFC-31) has a significantly lower ODP compared to CFCs. For instance, chlorodifluoromethane (B1668795) (HCFC-22), a related compound, has an ODP of about 0.055. wikipedia.orgcanada.ca The ODP for this compound (HCFC-31) is reported to be 0.020. www.gov.uk The presence of hydrogen in hydrochlorofluorocarbons (HCFCs) like this compound makes them more susceptible to breakdown in the troposphere, reducing the amount that reaches the stratosphere to release chlorine. wikipedia.org
Two-dimensional and three-dimensional chemical models have been used to predict the latitude-dependent and global ozone reduction caused by chlorine-containing compounds. ametsoc.orgscirp.org For example, early modeling efforts predicted that continued release of chlorofluoromethanes at 1975 rates would lead to a globally averaged ozone reduction of 3.5% by 1990. ametsoc.org These models incorporate numerous chemical reactions and transport processes to provide quantitative estimates of ozone loss. ametsoc.orgscirp.org
| Compound | Chemical Formula | Ozone Depletion Potential (ODP) |
|---|---|---|
| Trithis compound (CFC-11) | CCl₃F | 1.0 |
| Dichlorodifluoromethane (B179400) (CFC-12) | CCl₂F₂ | 1.0 |
| This compound (HCFC-31) | CH₂FCl | 0.020 |
| Chlorodifluoromethane (HCFC-22) | CHClF₂ | 0.055 |
Interactions with Other Stratospheric Chemical Cycles (e.g., Nitrogen Oxides)
The chemistry of stratospheric ozone is complex, involving interconnected catalytic cycles of different chemical families, including those of nitrogen oxides (NOx), hydrogen oxides (HOx), and halogens (Clx, Brx). nih.govelsevier.escopernicus.org The impact of chlorine released from this compound is influenced by these interactions.
Nitrogen oxides play a crucial role by reacting with chlorine monoxide to form chlorine nitrate (B79036) (ClONO₂):
ClO• + NO₂ + M → ClONO₂ + M (where M is a third body, like N₂ or O₂)
This reaction sequesters active chlorine (ClO•) into a reservoir species, chlorine nitrate, which does not directly destroy ozone. psu.edu This temporarily reduces the efficiency of the chlorine-catalyzed ozone destruction cycle. psu.edu However, ClONO₂ can be photolyzed, releasing the active chlorine species back into the cycle.
Tropospheric Chemistry and Degradation of this compound
The troposphere is the lowest layer of the Earth's atmosphere, where weather occurs and where most airborne pollutants are broken down. The chemical processes that degrade this compound in this region are crucial in determining its atmospheric lifetime and environmental impact.
Hydroxyl Radical Reactivity and Atmospheric Lifetimes
The primary mechanism for the removal of this compound from the troposphere is its reaction with the hydroxyl radical (•OH). gdut.edu.cnaip.org The •OH radical is a highly reactive species often referred to as the "detergent" of the troposphere because it initiates the oxidation of many atmospheric pollutants. wikipedia.orgutoronto.ca The reaction proceeds via hydrogen abstraction, where the •OH radical removes a hydrogen atom from the CH2ClF molecule. wikipedia.org
The rate of this reaction is a key factor in determining the atmospheric lifetime of this compound. The atmospheric lifetime of a gas is the average time a molecule of that gas resides in the atmosphere before being removed. For this compound, its atmospheric lifetime is estimated to be approximately 1.3 years. aip.org This relatively short lifetime, compared to chlorofluorocarbons (CFCs) which can persist for 40-150 years, is due to the presence of C-H bonds that are susceptible to attack by •OH radicals. researchgate.netresearchgate.netacs.org In contrast, CFCs lack these bonds and are much more chemically inert in the troposphere. researchgate.net
Interactive Data Table: Atmospheric Lifetimes of Selected Halocarbons
| Compound | Common Name | Atmospheric Lifetime (years) |
| CH2ClF | HCFC-31 | 1.3 aip.org |
| CH3CCl3 | Methyl Chloroform (B151607) | >5 wikipedia.org |
| Various CFCs | CFCs | 50+ wikipedia.org |
Tropospheric Oxidation Pathways and Products
Following the initial reaction with the hydroxyl radical, the resulting chlorofluoromethyl radical (•CHClF) undergoes a series of rapid reactions. In the presence of oxygen (O2), which is abundant in the atmosphere, the •CHClF radical adds an oxygen molecule to form a chlorofluorimethylperoxy radical (CHClFO2•). gdut.edu.cnnih.gov
The subsequent chemistry of the peroxy radical is complex and can proceed through various pathways, often involving reactions with nitric oxide (NO) or other peroxy radicals. gdut.edu.cn These reactions ultimately lead to the formation of more stable, and often water-soluble, degradation products. gdut.edu.cn A significant intermediate in this process is the chlorofluoromethoxy radical (CHFO•). acs.org The degradation pathways are designed to break down the original molecule into smaller, less harmful substances. acs.org
The general scheme for the tropospheric oxidation of many volatile organic compounds, including this compound, involves the formation of an alkyl radical, its conversion to a peroxy radical, and subsequent reactions that lead to a variety of oxidation products. wikipedia.orgnih.gov
Formation of Acidic Degradation Products
The tropospheric oxidation of this compound and other hydrohalocarbons ultimately leads to the formation of acidic species. gdut.edu.cn These acidic products are typically water-soluble and are removed from the atmosphere through wet deposition (rain, snow, etc.). gdut.edu.cn
Global Warming Potential and Radiative Forcing Implications of this compound
Beyond its role in tropospheric chemistry, this compound is also a greenhouse gas, meaning it can absorb and re-emit infrared radiation, contributing to the warming of the planet.
Radiative Efficiency and Spectroscopic Contributions
The ability of a molecule to act as a greenhouse gas is quantified by its radiative efficiency (RE), which is a measure of the radiative forcing for a unit change in its atmospheric concentration. copernicus.org this compound possesses strong absorption features in the infrared region of the electromagnetic spectrum, particularly within the "atmospheric window" (approximately 8 to 12 micrometers). aip.orgresearchgate.net This is a region where the atmosphere is relatively transparent to outgoing thermal radiation from the Earth's surface. Gases that absorb in this window are particularly effective at trapping heat. aip.org
The radiative efficiency of this compound has been determined through spectroscopic measurements and calculations. aip.org These studies involve analyzing the absorption cross-sections of the molecule at various wavelengths. researchgate.net The most intense absorption bands for CH2ClF, which are the primary contributors to its greenhouse potential, fall within this atmospheric window. researchgate.net
Comparative Analysis with Other Halocarbons and Greenhouse Gases
The GWP of this compound has been estimated for different time horizons. For a 100-year time horizon, the GWP of CH2ClF is reported to be 83. aip.org This means that, over 100 years, one tonne of this compound will trap 83 times more heat than one tonne of CO2. On a 20-year horizon, its GWP is higher at 323, reflecting its shorter atmospheric lifetime compared to CO2. aip.org
When compared to other halocarbons, the GWP of this compound is lower than that of many CFCs and some HFCs, which have much longer atmospheric lifetimes and, in some cases, higher radiative efficiencies. reading.ac.uknoaa.gov For example, HFC-23 (trifluoromethane), a byproduct of HCFC-22 production, has a 100-year GWP of 11,700. iges.or.jp The lower GWP of HCFCs like this compound, relative to CFCs, is a direct consequence of their shorter atmospheric lifetimes due to their reactivity with •OH radicals. noaa.gov
Interactive Data Table: Global Warming Potentials (100-year horizon) of Selected Greenhouse Gases
| Compound | Chemical Formula | GWP (100-year) |
| Carbon Dioxide | CO2 | 1 |
| This compound | CH2ClF | 83 aip.org |
| Trifluoromethane (B1200692) | CHF3 | 11,700 iges.or.jp |
Environmental Transport and Fate of Chlorofluoromethane
Atmospheric Transport Dynamics of Chlorofluoromethane
The movement and lifespan of this compound in the atmosphere are governed by its distribution, its relatively short atmospheric lifetime, and its exchange between the primary atmospheric layers.
Historically, chlorofluorocarbons (CFCs) like CFC-11 and CFC-12 have shown a consistent increase in atmospheric concentrations over decades, with concentrations in the Southern Hemisphere lagging behind the Northern Hemisphere by about 8-10% due to the majority of emissions originating in the north. iupac.org However, for the less common this compound (HCFC-31), specific long-term global distribution data is less comprehensive.
First observations of HCFC-31 in the global atmosphere revealed that mole fractions in the Northern Hemisphere began to rise from the year 2000. kopri.re.kr These levels peaked around 2011-2012 at approximately 170 parts per quadrillion (ppq) before entering a rapid decline. kopri.re.kr This trend is distinct from the more abundant and longer-lived CFCs. The increase in HCFC-31 was not monotonic; after an initial growth period from 2000-2007, the trend slowed significantly before another period of growth from 2008-2011. kopri.re.kr The primary removal mechanism for HCFC-31 from the atmosphere is its reaction with the hydroxyl radical (OH), which results in a total atmospheric lifetime of approximately 1.2 years. kopri.re.kr
The exchange of air between the stratosphere and the troposphere is a critical process affecting the fate of long-lived atmospheric trace gases. mdpi.com For chlorofluorocarbons, their low reactivity in the troposphere allows them to be transported to the stratosphere. lsu.edunoaa.gov Once in the stratosphere, they are exposed to higher levels of ultraviolet (UV) radiation, leading to photodissociation and the release of chlorine atoms, which catalytically destroy ozone. iupac.orglsu.edunoaa.gov
Emission Inventories and Source Attribution of this compound
Emission inventories are comprehensive accountings of pollutants discharged into the atmosphere from various sources. ca.govepa.gov Source attribution then aims to identify the specific contributions of different source categories to the observed atmospheric concentrations. aqmx.orgjncc.gov.uk
This compound (HCFC-31) has not been produced industrially in large quantities, partly due to its flammable and carcinogenic properties. kopri.re.kr It has seen limited use in some refrigerant blends. kopri.re.kr The observed increase in atmospheric concentrations from 2000 to 2012 suggests the existence of specific, albeit not massive, emission sources. kopri.re.kr Modeling studies based on atmospheric measurements have inferred global emissions of HCFC-31, showing a rise from approximately 240 tonnes per year in 2000 to a peak of 840 tonnes per year in 2011-2012, followed by a decline. kopri.re.kr
One significant source of other fluorinated compounds, like HFC-23, is as a by-product of the production of HCFC-22. copernicus.orgiges.or.jp While there is no evidence to suggest a similar by-product relationship for HCFC-31, its emission history implies fugitive releases from industrial processes. The synthesis of chlorodifluoromethane (B1668795) (HCFC-22) involves the reaction of chloroform (B151607) with hydrogen fluoride (B91410), and it's plausible that under certain process conditions, related compounds like this compound could be formed and released. wikipedia.org However, direct attribution of the observed HCFC-31 emissions to specific industrial processes remains an area for further investigation.
Anthropogenic Emission Sources and Historical Trajectories
This compound (CH₂FCl), also known as HCFC-31, is an ozone-depleting substance regulated under the Montreal Protocol. kopri.re.kr Unlike many other hydrochlorofluorocarbons (HCFCs), HCFC-31 is not known to have any purposeful end-use applications such as in refrigeration, foam blowing, or as a solvent. nih.govhfsjg.ch Its presence and fluctuations in the atmosphere are therefore attributed to fugitive emissions, where it is released as an intermediate by-product during the manufacturing of other chemicals. nih.govresearchgate.net
Detailed atmospheric studies suggest that the primary anthropogenic source of HCFC-31 emissions is its release as a by-product during the production of Dichloromethane (HFC-32). kopri.re.krresearchgate.net HFC-32 is a common component in refrigerant blends used in air conditioning systems. researchgate.net The emissions of HCFC-31 are therefore closely linked to the global production of HFC-32.
The historical trajectory of HCFC-31 emissions has been reconstructed based on atmospheric observations. Although never produced in large quantities for commercial use, its atmospheric concentrations have shown distinct trends over the past two decades. researchgate.net Global emissions began to be quantifiable around the year 2000. kopri.re.kr A multiyear atmospheric record showed that after initial observations in 2000, mole fractions in the Northern Hemisphere began to increase, peaking around 2011-2012. kopri.re.krresearchgate.net
Following this peak, global emissions experienced a rapid decline. kopri.re.krresearchgate.net This decrease is hypothesized to be the result of changes and improvements in chemical production methodologies, which likely reduced the unintended release of HCFC-31 as a by-product, rather than a reduction in diffusive sources like landfills. kopri.re.krresearchgate.net From 2000 to 2014, a total of approximately 8,000 metric tons of HCFC-31 were estimated to have been emitted globally. kopri.re.kr
The table below presents the historical global emissions of this compound based on atmospheric measurements.
| Year | Global Emissions (tonnes/year) | Source |
|---|---|---|
| 2000 | 240 | kopri.re.krresearchgate.net |
| 2001 | ~300 | kopri.re.krresearchgate.net |
| 2002 | ~350 | kopri.re.krresearchgate.net |
| 2003 | ~400 | kopri.re.krresearchgate.net |
| 2004 | ~550 | kopri.re.krresearchgate.net |
| 2005 | ~650 | kopri.re.krresearchgate.net |
| 2006 | ~700 | kopri.re.krresearchgate.net |
| 2007 | ~750 | kopri.re.krresearchgate.net |
| 2008 | ~840 | kopri.re.krresearchgate.net |
| 2009 | ~840 | kopri.re.krresearchgate.net |
| 2010 | ~840 | kopri.re.krresearchgate.net |
| 2011 | 840 | kopri.re.krresearchgate.net |
| 2012 | 840 | kopri.re.krresearchgate.net |
| 2013 | ~700 | kopri.re.krresearchgate.net |
| 2014 | 570 | kopri.re.krresearchgate.net |
| 2016-2019 (Mean) | 710 | nih.gov |
Regional and Global Emission Fluxes
The global emission flux of this compound has shown significant variability. Based on atmospheric modeling and observations, global emissions increased from approximately 240 tonnes per year in 2000 to a peak of about 840 tonnes per year between 2008 and 2012. kopri.re.krresearchgate.net Subsequently, emissions declined to 570 tonnes per year by 2014. kopri.re.krresearchgate.net More recent studies covering the period between 2016 and 2019 calculated a mean global emission rate of 0.71 Gg y⁻¹ (or 710 tonnes per year). nih.gov The cumulative global emissions of HCFC-31 from 1978 to 2019 are estimated to be 10.6 Gg (or 10,600 tonnes). nih.gov
While global totals can be inferred from background atmospheric stations, identifying specific regional sources for HCFC-31 is more challenging. However, by studying other co-emitted HCFCs that also lack known end-uses, such as HCFC-132b and HCFC-133a, researchers have identified East Asia as a dominant source region. nih.gov For instance, regional top-down emission estimates for East Asia accounted for the vast majority of global emissions of HCFC-132b and HCFC-133a. nih.gov Given that these compounds are likely emitted as by-products from similar chemical production pathways, it is probable that East Asia is also a significant source region for HCFC-31 emissions. nih.govresearchgate.net
The table below summarizes the key emission flux data for this compound.
| Emission Parameter | Value | Period | Source |
|---|---|---|---|
| Peak Global Emissions | 840 tonnes/year | 2011-2012 | kopri.re.krresearchgate.net |
| Mean Global Emissions | 710 tonnes/year | 2016-2019 | nih.gov |
| Cumulative Global Emissions | 10,600 tonnes | 1978-2019 | nih.gov |
| Total Integrated Global Emissions | 8,000 tonnes | 2000-2014 | kopri.re.kr |
Analytical Methodologies for Chlorofluoromethane Detection and Quantification
Chromatographic Techniques for Atmospheric Concentration Measurement
Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds like chlorofluoromethane from complex mixtures such as air. nih.gov It is often paired with highly sensitive detectors to measure the trace concentrations of these gases in the atmosphere. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. wikipedia.orgscioninstruments.com In this technique, a sample is first vaporized and injected into the gas chromatograph. etamu.edushimadzu.com An inert carrier gas, such as helium or nitrogen, then transports the vaporized compounds through a capillary column. etamu.edu The separation of the mixture's components occurs based on their different chemical properties and their interaction with the stationary phase of the column. wikipedia.orgetamu.edu
After separation in the GC, the individual compounds enter the mass spectrometer, which ionizes them and sorts the resulting fragments based on their mass-to-charge ratio. etamu.edu This process provides a unique fragmentation pattern, or "mass spectrum," for each compound, which acts as a chemical fingerprint, allowing for positive identification. etamu.edu
GC-MS is considered a "gold standard" for forensic substance identification because it performs a 100% specific test. wikipedia.org This high level of specificity and sensitivity makes it invaluable for environmental analysis, including the detection of volatile organic compounds (VOCs), chlorofluorocarbons (CFCs), and other atmospheric pollutants. wikipedia.orgthermofisher.com For atmospheric measurements of trace gases, a preconcentration step is often required to achieve the necessary detection limits. nih.govlotusinstruments.com
Table 1: Key Aspects of GC-MS for this compound Analysis
| Feature | Description |
|---|---|
| Principle | Combines GC for separation with MS for detection and identification. wikipedia.org |
| Process | Sample vaporization, separation in a capillary column, ionization, and mass-to-charge ratio analysis. etamu.edushimadzu.com |
| Identification | Based on the unique mass spectrum (fragmentation pattern) of each compound. etamu.edu |
| Application | Environmental monitoring, drug detection, fire investigation, and food safety. wikipedia.orgthermofisher.com |
| Strengths | High specificity and sensitivity, considered a confirmatory method. wikipedia.org |
Electron Capture Gas Chromatography (EC/GC) is another highly sensitive technique used for measuring atmospheric concentrations of halogenated compounds. ceda.ac.uk The core of this method is the electron capture detector (ECD), which is particularly selective for electronegative compounds, such as those containing halogens (chlorine, fluorine, bromine). srigc.comscioninstruments.com
The ECD contains a radioactive source, typically Nickel-63, that emits beta particles (electrons). scioninstruments.comwikipedia.org These electrons ionize a makeup gas (usually nitrogen or argon/methane), creating a stable cloud of free electrons and a constant background current. srigc.comwikipedia.org When a sample containing electronegative molecules like this compound passes through the detector, these molecules capture free electrons. wikipedia.org This capture process causes a reduction in the current, which is measured as a signal. scioninstruments.com The magnitude of this signal is directly proportional to the concentration of the electronegative compound in the sample. scioninstruments.com
The high sensitivity of the ECD allows for the detection of trace amounts of substances like pesticides and CFCs at parts-per-trillion (ppt) levels. srigc.comwikipedia.org While highly sensitive, the ECD can have a non-linear response, which requires careful calibration. nih.gov
Table 2: Characteristics of Electron Capture Detector (ECD)
| Characteristic | Description |
|---|---|
| Selectivity | Highly selective for electronegative compounds, especially halogenated ones. srigc.comscioninstruments.com |
| Sensitivity | Can be 10-1000 times more sensitive than a Flame Ionization Detector (FID). wikipedia.org |
| Detection Limit | Capable of detecting compounds in the parts-per-trillion (ppt) range. srigc.com |
| Mechanism | Measures the reduction in current caused by electron capture by analyte molecules. wikipedia.org |
| Radioactive Source | Typically utilizes a Nickel-63 beta particle emitter. scioninstruments.comwikipedia.org |
Spectroscopic Detection Methods for this compound
Spectroscopic methods provide an alternative to chromatography for detecting and quantifying atmospheric gases. These techniques rely on the interaction of electromagnetic radiation with molecules.
Fourier Transform Spectrometry (FTS) is a powerful remote sensing technique used to measure the atmospheric concentrations of various trace gases. wikipedia.org Instruments based on this technology, such as the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS), operate from satellite platforms to provide vertically resolved measurements. copernicus.orgresearchgate.netcopernicus.org
ACE-FTS measures the absorption of solar radiation by the Earth's atmosphere in solar occultation, meaning it looks at the sun through the atmosphere at sunrise and sunset. copernicus.org It is a high-resolution spectrometer that covers a wide spectral range in the infrared region. copernicus.orgcopernicus.org The recorded spectra contain absorption features that are characteristic of specific molecules, allowing for the identification and quantification of dozens of atmospheric trace gases, including halogenated species. copernicus.orgnasa.gov
The analysis of these complex spectra allows for the retrieval of vertical profiles of gas concentrations in the atmosphere. uliege.be For example, the ATMOS (Atmospheric Trace Molecule Spectroscopy) instrument, a precursor to ACE-FTS, was able to retrieve volume mixing ratios of six important halogenated source species, including CH3Cl, from infrared solar occultation spectra. nasa.gov While powerful for global-scale monitoring, the accuracy of these retrievals depends on the quality of the spectroscopic parameters available for the target gases. nasa.gov
Table 3: ACE-FTS Instrument Specifications and Capabilities
| Specification | Description |
|---|---|
| Platform | Satellite-based (SCISAT). copernicus.org |
| Technique | Solar occultation using a high-resolution Fourier transform spectrometer. copernicus.org |
| Spectral Range | 750–4400 cm⁻¹. copernicus.org |
| Resolution | 0.02 cm⁻¹. copernicus.org |
| Measurements | Provides vertical profiles of temperature, pressure, and concentrations of numerous trace gases. copernicus.org |
Calibration and Quality Assurance in this compound Measurement
To ensure that measurements of atmospheric this compound are accurate, consistent, and comparable across different studies and monitoring networks, rigorous calibration and quality assurance procedures are essential.
Atmospheric monitoring networks rely on a system of primary calibration scales to anchor all measurements. copernicus.orgcopernicus.org This involves using a suite of primary reference gas mixtures, which are prepared with high accuracy and maintained over long periods by designated laboratories, such as the NOAA Global Monitoring Laboratory. copernicus.orgnoaa.gov
These primary standards are often prepared gravimetrically, where precise amounts of pure compounds are mixed with a matrix gas (e.g., ultra-pure air) to create a standard with a very accurately known concentration. noaa.gov These primary standards are then used to calibrate secondary and tertiary standards, which are more routinely used in laboratories and field stations. noaa.gov
The use of a common calibration scale ensures a high degree of consistency within a monitoring network. copernicus.org This is critical for detecting small spatial and temporal changes in the atmospheric concentrations of trace gases. The expanded uncertainty of these reference gas mixtures is typically in the range of 0.3% to 3%. copernicus.org Regular intercomparisons between different instruments and laboratories are also a key part of the quality assurance process, helping to identify and correct for any systematic biases. copernicus.org
Synthetic Pathways and Chemical Reactivity of Chlorofluoromethane
Industrial Synthesis Routes of Chlorofluoromethane
Historical Production Methods
The development of chlorofluorocarbons (CFCs) in the 1920s arose from the need for safer alternatives to the toxic and flammable refrigerants used at the time, such as ammonia (B1221849), chloromethane, propane (B168953), and sulfur dioxide. acs.org A team of chemists led by Thomas Midgley Jr. at Frigidaire, a division of General Motors, focused on synthesizing non-toxic, non-flammable compounds containing carbon, fluorine, and chlorine. acs.orgnoaa.gov This research led to the invention of CFC refrigerants in 1928. noaa.govillinois.edu
The primary historical method for producing chlorodifluoromethane (B1668795) (HCFC-22) involves the fluorination of chloroform (B151607) (HCCl₃) with hydrogen fluoride (B91410) (HF). wikipedia.orgbritannica.com This reaction was an extension of the Swarts reaction, pioneered by Frédéric Swarts, which involved the substitution of chlorine atoms with fluorine atoms using antimony trifluoride (SbF₃) in the presence of a catalyst. illinois.eduacs.org Depending on the reaction conditions, this process could yield dithis compound (B1207983) (CHCl₂F) and chlorodifluoromethane (CHClF₂). illinois.edu
By the early 1970s, the global production of CFCs, including this compound, had reached nearly one million tons annually, becoming a significant segment of the chemical industry. acs.org However, due to growing concerns about their environmental impact, specifically the depletion of the ozone layer, international agreements like the Montreal Protocol (1987) were established to phase out their production. acs.orgnoaa.govbritannica.com In developed countries, the use of HCFC-22 as a refrigerant and for other emissive applications was largely phased out by 2020. wikipedia.orgiges.or.jp
By-product Formation in Industrial Processes
Trifluoromethane (B1200692) (HFC-23) is a significant by-product generated during the industrial production of chlorodifluoromethane (HCFC-22). iges.or.jpunfccc.int The formation of HFC-23 results from the over-fluorination of chloroform during the synthesis of HCFC-22. unfccc.intfluorocarbons.org The rate of HFC-23 formation is dependent on the specific manufacturing process conditions and can range from 1.4% to 4.0% of the HCFC-22 produced. unfccc.intunfccc.int
HFC-23 is a potent greenhouse gas with a high global warming potential (GWP). iges.or.jpcopernicus.org While HCFC-22 production for emissive uses has been phased out in developed nations, its production as a feedstock for other chemicals is still permitted. iges.or.jpepa.gov This continued production leads to ongoing HFC-23 by-product generation. unep.org Unless captured and destroyed, this HFC-23 is often vented into the atmosphere, contributing to climate change. epa.gov
The management of HFC-23 emissions has been a focus of international environmental agreements. The Clean Development Mechanism (CDM) under the Kyoto Protocol incentivized the destruction of HFC-23 from HCFC-22 plants in developing countries. carbonmarketwatch.orgclimatenetwork.org However, these programs also created a perverse incentive to increase HCFC-22 production to generate more revenue from HFC-23 destruction. carbonmarketwatch.orgclimatenetwork.org More recent regulations, such as the Kigali Amendment to the Montreal Protocol, mandate the destruction of HFC-23 by-product emissions to the extent practicable. researchgate.net
| Industrial Process | Main Product | By-product | Formation Mechanism | By-product Rate |
| Synthesis of HCFC-22 | Chlorodifluoromethane (HCFC-22) | Trifluoromethane (HFC-23) | Over-fluorination of chloroform | 1.4% - 4.0% |
This compound as a Chemical Precursor and Synthon
Chlorodifluoromethane (HCFC-22) is a versatile intermediate in industrial organofluorine chemistry. wikipedia.orgmedkoo.com
Generation of Difluorocarbene Intermediates
Chlorodifluoromethane is a well-established precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate. wikipedia.orgthieme-connect.com Difluorocarbene can be generated from chlorodifluoromethane through several methods, including:
Pyrolysis: High-temperature decomposition of chlorodifluoromethane yields difluorocarbene. wikipedia.org
Base-induced elimination: Treatment with a strong base, such as an alkoxide or alkyllithium, results in dehydrohalogenation to form difluorocarbene. wikipedia.orgbeilstein-journals.org
Phase-transfer catalysis: The reaction of chlorodifluoromethane with sodium hydroxide (B78521) or potassium hydroxide under phase-transfer catalysis conditions can also generate difluorocarbene. beilstein-journals.org
Other precursors for difluorocarbene generation include bromodifluoromethane, difluoromethyltriphenylphosphonium bromide, and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate. numberanalytics.com
Applications in Organic Synthesis
The ability of chlorodifluoromethane to generate difluorocarbene makes it a valuable reagent in organic synthesis.
Difluoromethylation: Chlorodifluoromethane is used as a difluoromethylating agent to introduce the difluoromethyl (CF₂H) group into organic molecules. nih.govnuph.edu.ua This is significant in the synthesis of pharmaceuticals and agrochemicals, as the difluoromethyl group can alter a molecule's biological activity. nih.gov For instance, palladium-catalyzed cross-coupling reactions of chlorodifluoromethane with arylboronic acids provide a direct route to difluoromethylated arenes. nih.gov This reaction is believed to proceed through a palladium difluorocarbene intermediate. nih.gov
C1 Synthon: A synthon is a conceptual fragment in retrosynthetic analysis that represents a potential starting material. numberanalytics.com Chlorodifluoromethane can act as a C1 synthon, providing a single carbon atom to a new molecule. nih.govresearchgate.netsong-group.cn In some reactions, all four bonds to the carbon in chlorodifluoromethane (one C-H, one C-Cl, and two C-F) are cleaved, allowing the carbon atom to be incorporated into various nitrogen-containing compounds. nih.govresearchgate.net This has been demonstrated in the synthesis of formimidamides and other N-heterocycles. chinesechemsoc.orgresearchgate.net
Precursor to Other Organofluorine Compounds
A major industrial application of chlorodifluoromethane is as a precursor to tetrafluoroethylene (B6358150) (TFE). wikipedia.orgmedkoo.comebsco.com The pyrolysis of chlorodifluoromethane at high temperatures (550–900 °C) produces TFE via the dimerization of the intermediate difluorocarbene. wikipedia.orgwikipedia.orgfluoropolymers.eugloballcadataaccess.org
2 CHClF₂ → C₂F₄ + 2 HCl wikipedia.org
Tetrafluoroethylene is the monomer used to produce polytetrafluoroethylene (PTFE), a widely used fluoropolymer known by trade names such as Teflon. wikipedia.orgwikipedia.org
Catalytic and Mechanistic Studies of this compound Transformations
The transformation of this compound (CH2ClF), also known as HCFC-31, and the more common chlorodifluoromethane (CHClF2), known as HCFC-22, are subjects of significant research interest. Catalytic studies provide pathways for converting these compounds into more valuable or environmentally benign substances. Understanding the underlying mechanisms of these transformations is crucial for developing efficient and selective catalytic systems. Key areas of investigation include hydrodechlorination, which replaces a chlorine atom with a hydrogen atom, and various bond cleavage mechanisms that unlock novel synthetic routes.
Hydrodechlorination Reactions
Hydrodechlorination (HDCl) is a catalytic process that converts chlorofluoromethanes into hydrofluorocarbons by reacting them with hydrogen. This process is particularly relevant for the transformation of chlorodifluoromethane (HCFC-22) into difluoromethane (B1196922) (HFC-32), a valuable refrigerant with lower ozone depletion potential. ecetoc.orgtandfonline.comnih.gov The reaction is typically performed at elevated temperatures in the presence of a heterogeneous catalyst. google.com
The effectiveness of HDCl reactions is highly dependent on the catalyst, the support material, and the reaction conditions. Palladium (Pd) is a widely studied and effective catalyst for this transformation, often showing good selectivity towards the desired product, difluoromethane (CH2F2). mdpi.commdpi.com However, due to the relatively low reactivity of compounds like CHClF2, higher reaction temperatures are often required compared to the HDCl of other chlorofluorocarbons. mdpi.com
Research has explored various catalytic systems to optimize this process:
Bimetallic Catalysts : To enhance activity and stability, bimetallic catalysts, such as palladium-platinum (Pd-Pt) supported on carbon, have been investigated. mdpi.commdpi.com These systems can exhibit synergistic effects, where the bimetallic particles show higher catalytic activity than their monometallic counterparts. mdpi.comresearchgate.net This synergy is sometimes attributed to electronic effects, such as charge transfer from platinum to palladium. mdpi.com However, product selectivity can change with the alloy composition; palladium-rich catalysts tend to favor the formation of difluoromethane, while platinum-rich catalysts are more selective towards methane (B114726). mdpi.comresearchgate.net
Nickel-based Catalysts : Supported nickel (Ni) catalysts have also been tested for high-temperature hydrodechlorination. However, they tend to deactivate more significantly than palladium catalysts under similar conditions. tandfonline.comnih.gov This deactivation can be caused by the polymerization of adsorbed methyl radicals on the catalyst surface. tandfonline.comnih.gov
Transition Metal Carbides : Catalysts such as tungsten carbide supported on alumina (B75360) have been shown to be effective for the hydrodechlorination of chlorofluoromethanes. google.com These catalysts can operate at elevated temperatures (100°C to 500°C) to remove chlorine. google.com
A dual-function mechanism has been proposed for Pd/Alumina catalysts in the transformation of chlorodifluoromethane. mdpi.com In this model, the alumina support facilitates a dismutation reaction, while the palladium nanoparticles catalyze the hydrodechlorination of reaction intermediates, leading to the formation of methane and fluoroform. mdpi.com
Table 1: Summary of Catalytic Systems for this compound Hydrodechlorination
| Catalyst System | Support | Typical Reaction Temperature | Key Findings and Selectivity | Citation |
|---|---|---|---|---|
| Palladium (Pd) | Activated Carbon | 270°C - 400°C | Good activity and high selectivity (70-80%) to difluoromethane (CH2F2). C-Cl bond scission is rate-determining. | mdpi.commdpi.comacs.org |
| Palladium-Platinum (Pd-Pt) | Activated Carbon | 270°C | Synergistic effect observed with higher activity than monometallic catalysts. Selectivity shifts from CH2F2 to CH4 as Pt content increases. | mdpi.comresearchgate.net |
| Palladium (Pd) | γ-Alumina | 180°C | Dual-function mechanism; alumina promotes dismutation and Pd catalyzes HDCl, yielding methane and fluoroform. >98% chlorine removal. | mdpi.com |
| Nickel (Ni) | Not Specified | 400–800°C | Lower conversion and significant deactivation compared to Pd catalysts under similar conditions. | tandfonline.comnih.gov |
| Tungsten Carbide (WC) | Alumina | 100–500°C | Effective for converting chlorofluoromethanes to more acceptable species like chlorodifluoromethane and difluoromethane. | google.com |
Cleavage Mechanisms in Novel Syntheses
The selective cleavage of bonds within the this compound molecule (C–H, C–Cl, C–F) is a powerful strategy for generating valuable reactive intermediates for organic synthesis. The high bond dissociation energy of the C–F bond makes its cleavage particularly challenging, while the C–Cl bond is more susceptible to cleavage. researchgate.net
Different cleavage patterns in chlorodifluoromethane (CHClF2) lead to distinct synthetic applications:
Double Cleavage (C-Cl and C-H): The most common transformation of CHClF2 involves the cleavage of both the carbon-chlorine and carbon-hydrogen bonds. researchgate.net This process, typically occurring under basic conditions, generates difluorocarbene (:CF2), a highly versatile intermediate used for synthesizing gem-difluorinated compounds. researchgate.netchinesechemsoc.org
Single C-Cl Bond Cleavage: It is also possible to cleave only the C-Cl bond, proceeding through a difluoromethyl radical pathway. researchgate.net This homolytic cleavage, where the bonding electrons are split between the two atoms, produces a ·CHF2 radical, which can be used in various difluoromethylation reactions. researchgate.netchemistrysteps.comlibretexts.org
Double Cleavage with External Fluoride: The formation of a trifluoromethyl anion (CF3−) can be achieved from CHClF2. researchgate.net This involves the generation of difluorocarbene followed by a reaction with an external fluoride source, effectively resulting in the cleavage of the C-H and C-Cl bonds and the formation of a new C-F bond. researchgate.net
Quadruple Cleavage: A more complex and novel transformation involves the cleavage of all four bonds (one C-H, one C-Cl, and two C-F) in a single reaction vessel. This allows chlorodifluoromethane to act as a C1 synthon, providing a single carbon atom for the assembly of more complex molecules, such as nitrogen-containing compounds. researchgate.net This pathway is synthetically challenging due to the high stability of the C-F bonds. researchgate.net
The mechanism of bond cleavage can be either heterolytic or homolytic. chemistrysteps.com Heterolytic cleavage involves the transfer of both bonding electrons to one of the atoms, typically forming ions (e.g., a carbocation and a chloride anion). chemistrysteps.com This is often seen in reactions involving polar bonds and nucleophiles. Homolytic cleavage, characterized by the use of fishhook arrows in mechanistic drawings, results in the formation of radicals, each with an unpaired electron. chemistrysteps.comlibretexts.org The choice between these pathways can be influenced by reaction conditions such as temperature, light, or the presence of specific catalysts or initiators. libretexts.org
Table 2: Bond Cleavage Pathways in Chlorodifluoromethane (CHClF2) for Synthesis
| Cleavage Type | Bonds Cleaved | Intermediate/Synthon Generated | Typical Application | Citation |
|---|---|---|---|---|
| Double Cleavage | C-H, C-Cl | Difluorocarbene (:CF2) | Synthesis of gem-difluorinated compounds. | researchgate.net |
| Single Cleavage | C-Cl | Difluoromethyl Radical (·CHF2) | Difluoromethylation reactions. | researchgate.net |
| Double Cleavage + F- | C-H, C-Cl | Trifluoromethyl Anion (CF3-) | Trifluoromethylation reactions (requires external F- source). | researchgate.net |
| Quadruple Cleavage | C-H, C-Cl, C-F, C-F | C1 Synthon | Assembly of complex molecules (e.g., N-containing compounds). | researchgate.net |
Compound Index
Global Environmental Policy and Management of Chlorofluoromethane
Scientific Basis for International Regulation of Chlorofluoromethane
The regulation of this compound and other related halocarbons is rooted in decades of scientific research that identified their detrimental effects on the Earth's stratospheric ozone layer. This scientific understanding evolved from a groundbreaking hypothesis to a well-established consensus, providing the impetus for international action.
In 1974, chemists F. Sherwood Rowland and Mario J. Molina published a seminal paper hypothesizing that long-lived organic halogen compounds, such as chlorofluorocarbons (CFCs), could reach the stratosphere. iupac.orgacs.org They proposed that once in the stratosphere, these compounds would be broken down by intense ultraviolet (UV) radiation, releasing chlorine atoms. iupac.orgoup.com These chlorine atoms, they theorized, could then act as catalysts in a chain reaction, leading to the destruction of a significant number of ozone molecules. acs.orgoup.com This process, they warned, could diminish the ozone layer's capacity to absorb harmful UV radiation. state.gov
The Rowland-Molina hypothesis was initially met with skepticism, but subsequent research provided strong confirmation. iupac.org Laboratory measurements and direct observations in the stratosphere validated the fundamental assumptions of the hypothesis. iupac.org Scientists were able to measure the concentrations of CFCs and chlorine reservoir species at various altitudes, demonstrating that CFCs were the primary source of stratospheric chlorine and that they were indeed reaching the upper atmosphere. iupac.orgecetoc.org A pivotal piece of evidence was the detection of chlorine monoxide (ClO) in the stratosphere, a key intermediate in the catalytic ozone destruction cycle, which confirmed the involvement of chlorine in ozone depletion. iupac.org
Further research expanded on Rowland and Molina's work, showing that bromine atoms from halons were even more potent catalysts for ozone loss. iupac.org The culmination of this scientific investigation was the discovery of the Antarctic ozone hole in 1985, which provided dramatic and undeniable evidence of large-scale ozone depletion and spurred the international community to take decisive action. acs.org
To quantify the relative impact of different halocarbons on the ozone layer, the concept of Ozone Depletion Potential (ODP) was developed. The ODP of a chemical is a measure of its ability to cause ozone degradation compared to a reference compound, trithis compound (B166822) (CFC-11), which is assigned an ODP of 1.0. The ODP is calculated based on factors such as the substance's atmospheric lifetime, its molecular weight, and the number of chlorine and bromine atoms it contains. wikipedia.org
This compound (also known as HCFC-31) is a hydrochlorofluorocarbon (HCFC). HCFCs were developed as transitional substitutes for the more potent CFCs. wikipedia.org The presence of a hydrogen atom in their structure makes them more susceptible to breakdown in the troposphere, reducing the amount of chlorine that reaches the stratosphere. wikipedia.org Consequently, HCFCs have lower ODPs than CFCs. wikipedia.org Specifically, this compound has an ODP of 0.02. epa.govnus.edu.sg
The table below provides the ODPs for a selection of halocarbons, illustrating the relative impact of this compound.
| Compound | Type | Ozone Depletion Potential (ODP) |
| Trithis compound (CFC-11) | CFC | 1.0 |
| Dichlorodifluoromethane (B179400) (CFC-12) | CFC | 1.0 |
| Carbon Tetrachloride | Other | 1.2 |
| Halon-1301 | Halon | 10.0 |
| This compound (HCFC-31) | HCFC | 0.02 |
| Chlorodifluoromethane (B1668795) (HCFC-22) | HCFC | 0.055 |
| Dichlorotrifluoroethane (HCFC-123) | HCFC | 0.02 |
| Hydrofluorocarbons (HFCs) | HFC | 0 |
Data sourced from multiple scientific and regulatory bodies.
Implementation and Effectiveness of the Montreal Protocol and its Amendments
The scientific consensus on ozone depletion led to the adoption of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. state.govwikipedia.org This landmark international treaty has been instrumental in the global effort to protect the ozone layer by phasing out the production and consumption of ODS. wikipedia.org The Protocol is a dynamic agreement that has been amended and adjusted over time in response to new scientific and technological developments. unep.org
The Montreal Protocol established a clear timetable for the phase-out of various classes of ODS. This compound, as an HCFC, is classified as a Class II ozone-depleting substance. epa.gov The phase-out schedule for HCFCs was accelerated by an amendment to the Protocol in 2007. unep.org
For developed countries, the phase-out of HCFCs began with a reduction in consumption and production in 2004, leading to a 99.5% reduction by 2020, and a complete phase-out by 2030, with a small allowance for servicing existing refrigeration and air-conditioning equipment until then. wikipedia.orgepa.govregulations.gov For developing countries, the phase-out schedule started with a freeze in consumption levels in 2013, followed by a series of reduction steps, with a complete phase-out targeted by 2040. wikipedia.org
The Protocol includes mechanisms for assessing compliance, with parties required to report their annual data on the production, import, and export of controlled substances. unep.org The implementation of the Protocol is overseen by the Meeting of the Parties, with technical support from various assessment panels. unep.org
HCFC Phase-out Schedule for Developed Countries (Non-Article 5 Parties)
| Year | Reduction Target |
|---|---|
| 2004 | 35% reduction from baseline |
| 2010 | 75% reduction from baseline |
| 2015 | 90% reduction from baseline |
| 2020 | 99.5% reduction from baseline |
HCFC Phase-out Schedule for Developing Countries (Article 5 Parties)
| Year | Reduction Target |
|---|---|
| 2013 | Freeze at baseline (2009-2010 average) |
| 2015 | 10% reduction from baseline |
| 2020 | 35% reduction from baseline |
| 2025 | 67.5% reduction from baseline |
| 2030 | 97.5% reduction from baseline |
Schedules are based on the agreements under the Montreal Protocol.
Atmospheric measurements have shown a significant increase in the concentration of HCFCs in the past, as they were used as replacements for CFCs. ca.gov However, with the implementation of the HCFC phase-out schedules, the rate of increase has slowed, and the concentrations of these substances are expected to decline in the coming decades as global production and consumption cease. The success of the Montreal Protocol is evident in the observed trends of the more prevalent ODS, which serves as a strong indicator of the expected future decline in the atmospheric concentration of all controlled HCFCs, including this compound.
Mitigation Strategies for Residual this compound Emissions
Despite the global phase-out of production, significant quantities of chlorofluorocarbons, including this compound, remain in existing equipment and products. These "banks" of CFCs represent a substantial threat to the ozone layer and climate if not properly managed. step-initiative.orgcoolsafe.org.nzeesi.org
Management of Existing Banks and End-of-Life Emissions
CFCs are still present in older refrigeration and air-conditioning systems, as well as in insulating foams. step-initiative.orgcoolsafe.org.nzeesi.org As this equipment reaches the end of its life, there is a high potential for the release of these residual gases into the atmosphere. shareddocs.comnih.gov The management of these CFC banks involves the systematic collection, recovery, and eventual destruction of the substances. step-initiative.orggiz.de
Effective end-of-life management is crucial to prevent emissions that could delay the recovery of the ozone layer by several years and contribute billions of metric tons of CO2-equivalent emissions to the atmosphere. coolsafe.org.nz International initiatives and projects are working to establish appropriate collection, recovery, and destruction procedures, particularly in developing countries where infrastructure for such management may be lacking. step-initiative.orggiz.deozoneal.com The recovery and destruction of unneeded CFC banks has been identified by policymakers as a key strategy to both accelerate ozone recovery and further protect the climate system. coolsafe.org.nz
Destruction Technologies for this compound By-products
A number of technologies have been approved for the destruction of chlorofluorocarbons and their by-products. These technologies are designed to convert the stable CFC molecules into less harmful substances with high destruction and removal efficiency (DRE). ozoneprogram.ru Approved methods include:
Thermal Incineration: This involves the destruction of CFCs at high temperatures in the presence of excess oxygen. epa.gov Technologies such as rotary kiln incineration, liquid injection incineration, and municipal solid waste incineration are capable of destroying CFCs, though they must be carefully managed to prevent harmful emissions. ozoneprogram.rucopalliance.org
Plasma Technologies: Processes like inductively coupled radio frequency plasma and nitrogen plasma arc use extremely high temperatures generated by plasma to break down CFC molecules. ozoneprogram.ru
Cement Kilns: The high temperatures and long residence times in cement kilns make them a suitable option for the destruction of ODS. ozoneprogram.rucopalliance.org
The selection of a destruction technology often depends on local availability, the type of CFC-containing waste (e.g., liquid, foam), and economic feasibility. copalliance.org
| Technology | Description | Applicability | Destruction and Removal Efficiency (DRE) |
|---|---|---|---|
| Rotary Kiln Incineration | Destroys hazardous substances of all forms at high temperatures. ozoneprogram.ru | Gaseous, solid, and liquid wastes. ozoneprogram.ru | >99.99% ozoneprogram.ru |
| Liquid Injection Incineration | Waste is injected into a high-temperature combustion chamber. | Concentrated sources of CFCs, HCFCs, and HFCs. ozoneprogram.ru | >99.99% ozoneprogram.ru |
| Gaseous/Fume Oxidation | Thermal destruction of waste refrigerants and vapors in fire-resistant chambers. ozoneprogram.ru | Concentrated sources of CFCs, HCFCs, and HFCs. ozoneprogram.ru | >99.99% ozoneprogram.ru |
| Cement Kilns | Utilizes the high temperatures within cement manufacturing processes to destroy ODS. copalliance.org | Concentrated sources of CFCs, HCFCs, and HFCs. ozoneprogram.ru | >99.99% ozoneprogram.ru |
| Inductively Coupled Radio Frequency Plasma | Vapor and gaseous refrigerants are destroyed in a high-temperature plasma stream. ozoneprogram.ru | Approved for various concentrated sources of ODS and HFCs. ozoneprogram.ru | >99.99% ozoneprogram.ru |
Advanced Research Directions and Future Perspectives
Refined Atmospheric Modeling and Projections
The future impact of chlorofluoromethane and related compounds on the atmosphere is a key area of ongoing research, heavily reliant on sophisticated modeling. Advancements in fully coupled chemistry-climate models are crucial for projecting stratospheric ozone recovery and understanding the climate implications of these substances. copernicus.org These models are complex computational tools that simulate the interactions between atmospheric chemical processes and physical climate dynamics. cambridge.orgametsoc.org
A significant aspect of refining these models is the validation of satellite data, which serves as a critical input. For instance, the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) is a key satellite instrument that provides vertically resolved profiles of gases like chlorodifluoromethane (B1668795) (HCFC-22). copernicus.org Ongoing studies focus on validating this data to ensure the accuracy of model inputs. The HCFC-22 retrieval process, for example, uses specific absorption cross-sections and accounts for numerous interfering molecules to ensure data quality. copernicus.org
Researchers also employ specified dynamics simulations, which "nudge" the models to align with observed meteorological data, thereby improving the accuracy of atmospheric transport and chemical process simulations. copernicus.org These refined models are then used to project ozone recovery timelines and assess the effectiveness of international agreements like the Montreal Protocol. copernicus.orgunep.org The development of more precise methods for calculating metrics like Equivalent Effective Stratospheric Chlorine (EESC) further enhances the ability to quantify the impact of specific compounds on ozone depletion. copernicus.orgdntb.gov.ua
Table 1: Key Parameters in Atmospheric Modeling of HCFC-22 This interactive table summarizes key aspects of modeling chlorodifluoromethane (HCFC-22) in the atmosphere.
| Parameter | Description | Relevance to Modeling | Source |
| ACE-FTS Satellite Data | Provides vertically resolved atmospheric profiles of HCFC-22. | Essential input for initializing and validating chemistry-climate models. | copernicus.org |
| Absorption Cross-sections | Data on how HCFC-22 absorbs light at different wavelengths. | Used in retrieval algorithms to calculate atmospheric concentrations from satellite measurements. | copernicus.org |
| Specified Dynamics | Model nudging technique using external meteorological measurements. | Improves the simulation of atmospheric evolution and transport of chemicals. | copernicus.org |
| Chemistry-Climate Models | Fully coupled models simulating atmospheric chemistry and climate. | Used to make future projections of ozone recovery and climate impacts. | copernicus.org |
Investigation of Emerging Sources and Unaccounted Emissions
A critical frontier in this compound research is the investigation of discrepancies between expected emissions based on reported production and actual atmospheric concentrations. Atmospheric monitoring has revealed that emissions of some controlled substances are not declining as expected, pointing to unaccounted-for sources. nih.govunep.org
For example, while not this compound itself, the case of HFC-23 is directly linked. HFC-23 is a potent greenhouse gas primarily generated as a by-product during the manufacture of chlorodifluoromethane (HCFC-22). nih.govunep.org Despite expectations of near-total reductions in HFC-23 emissions due to mitigation efforts reported by major producers like China and India, atmospheric observations show that global emissions have actually increased, reaching a record high in 2018. nih.govunep.org This suggests that either the reported emission reductions have not been fully achieved or there is substantial unreported production of HCFC-22 leading to unaccounted HFC-23 emissions. nih.gov
Similarly, unexpected emissions of CFC-11 have been detected, with atmospheric data suggesting sources predominantly in the northern hemisphere, particularly East Asia. unep.org Inverse modeling and analysis of atmospheric samples showing correlations between CFC-11 and other anthropogenic substances like HCFC-22 have helped to trace these emissions. unep.org Research using Bayesian frameworks to simultaneously infer lifetimes, banks (quantities in existing equipment), and emissions has also pointed to new, unexpected emissions of CFC-11, CFC-12, and CFC-113. researchgate.net These findings highlight the need for continuous atmospheric monitoring and improved verification of reported emissions to ensure compliance with international protocols. nih.govresearchgate.net Studies have also identified unforeseen seasonal variations in refrigerant emissions, with summertime emissions being two to three times higher than in winter, indicating that mechanisms like higher vapor pressure at high temperatures and more frequent servicing are not fully accounted for in inventories. pnas.org
Table 2: Unaccounted Emissions of Related Fluorocarbons This interactive table presents data on the discrepancy between expected and observed emissions for compounds related to this compound production.
| Compound | Period | Unexpected/Unaccounted Emissions | Potential Reason | Source |
| HFC-23 | 2015-2017 | ~309 Tg CO2-equivalent added to the atmosphere | Unreported HCFC-22 production or failure of abatement measures. | nih.gov |
| CFC-11 | 2014-2016 | ~23.2 Gg/yr (new, unexpected emissions) | Unreported production and use. | researchgate.net |
| CFC-12 | 2014-2016 | ~18.3 Gg/yr (new, unexpected emissions) | Possible co-production with CFC-11 and HCFC-22. | researchgate.net |
| HCFC-22 | Recent Years | 2-3x higher emissions in summer vs. winter | Higher vapor pressure in systems and increased servicing during summer. | pnas.org |
Novel Synthetic Applications and Green Chemistry Alternatives
Despite its phase-out as a refrigerant, chlorodifluoromethane (HCFC-22) is finding new life in the field of organic synthesis. wikipedia.orgacs.org Its low reactivity, once a challenge, is being overcome through advanced catalytic methods. researchgate.net Researchers have discovered that HCFC-22 can be used as an inexpensive and abundant difluoromethylating agent. acs.orgspringernature.com This process involves using a transition-metal catalyst, such as nickel, to couple the difluoromethyl group (CHF2) from HCFC-22 with various organic molecules, including aromatic boronic acids. acs.orgresearchgate.net This method provides a direct route to creating difluoromethyl-substituted compounds, which are valuable in the development of pharmaceuticals and agrochemicals. acs.orgspringernature.com The reaction can be scaled up, demonstrating its practical utility for producing fluorinated bioactive molecules. researchgate.netspringernature.com
In parallel with finding new uses for existing compounds, a major research thrust is the development of "green chemistry" alternatives to harmful substances like chlorofluorocarbons. mit.eduadvance-he.ac.uk The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu This includes replacing toxic solvents with environmentally benign alternatives like water, supercritical carbon dioxide, and bio-based solvents. jetir.orgorientjchem.org For example, solvents like 2-Methyltetrahydrofuran (derived from renewable resources) and Cyclopentyl methyl ether are being promoted as greener alternatives to traditional ether solvents. sigmaaldrich.com The ultimate goal is to design replacement molecules and synthetic pathways that are not only effective and economical but also have minimal environmental impact, avoiding the unintended negative consequences that plagued the first generations of fluorocarbons. advance-he.ac.uktandfonline.com
Interdisciplinary Approaches to Climate and Environmental Policy
The story of this compound and its relatives is a prime example of the critical interplay between science, technology, international cooperation, and policy. tandfonline.com The Montreal Protocol on Substances that Deplete the Ozone Layer stands as a landmark multilateral environmental agreement, demonstrating that global environmental threats can be addressed through collective action based on scientific evidence. unep.org The protocol's success in phasing out ozone-depleting substances (ODS) like CFCs and HCFCs has not only protected the ozone layer but also yielded significant climate benefits, as most ODS are also potent greenhouse gases. unep.orgtandfonline.com
Future research and policy will continue to require an interdisciplinary approach. The Kigali Amendment to the Montreal Protocol extended its framework to phase down hydrofluorocarbons (HFCs), which were introduced as ozone-safe alternatives but are powerful greenhouse gases. unep.org This decision was driven by scientific understanding of climate change and represents a proactive effort to avoid future environmental problems. jdsupra.com
Q & A
Basic: What experimental methodologies are recommended for determining the physical and chemical properties of chlorofluoromethane?
To characterize properties like boiling point, vapor pressure, and thermodynamic stability, researchers should use gas-phase infrared spectroscopy and calorimetric techniques . The NIST Chemistry WebBook provides validated thermochemical data (e.g., heat capacity, entropy) derived from high-precision measurements . For molecular geometry, microwave spectroscopy or X-ray crystallography (if crystalline samples are available) can resolve bond lengths and angles. Computational methods like density functional theory (DFT) may supplement experimental data but require benchmarking against empirical results .
Basic: How can researchers distinguish this compound from structurally similar halogenated methanes in analytical workflows?
Leverage gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for mass fragments unique to CH₂ClF (e.g., m/z 68 for [M]⁺). Fourier-transform infrared spectroscopy (FTIR) is critical for identifying vibrational modes like C-F (~1100 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches . Cross-reference retention indices and spectral libraries from authoritative databases (e.g., NIST) to mitigate false positives from co-eluting compounds like dithis compound .
Advanced: What computational strategies are optimal for modeling the anharmonic vibrational spectra of this compound?
The hybrid degeneracy-corrected perturbation theory (HDCPT2) outperforms traditional GVPT2 in predicting anharmonic frequencies and intensities. Combine CCSD(T)/cc-pVnZ (n = T, Q, 5) for harmonic force fields with MP2/aug-cc-pVTZ for cubic/quartic anharmonic terms . Validate against experimental FTIR spectra (200–6200 cm⁻¹) to refine computational parameters, particularly for overtone and combination bands.
Advanced: How should carcinogenicity studies for this compound be designed to address species-specific metabolic differences?
Use oral gavage in rodent models with dose escalation (e.g., 0–150 mg/kg/day) over 24 months. Monitor histopathological endpoints in the forestomach and liver, as CH₂ClF induces squamous-cell carcinomas in rats . Incorporate Ames tests (TA100 strain ± S9 activation) and mammalian cell mutagenicity assays (e.g., CHO cells) to assess genotoxicity. Control for confounding factors like diet-induced inflammation, which may exacerbate carcinogenic responses .
Advanced: What in situ techniques are suitable for quantifying atmospheric this compound in marine environments?
Deploy cryogenic whole-air sampling followed by GC-MS to measure trace concentrations (ppt–ppb). For real-time monitoring, use resonance fluorescence for chlorine radical detection or matrix isolation spectroscopy for HO₂/NO₂ interactions . Calibrate instruments with NIST-traceable standards and validate against satellite data (e.g., Aura MLS) to account for spatial heterogeneity .
Advanced: How is the global warming potential (GWP) of this compound calculated, and what uncertainties exist in current models?
GWP is derived from infrared absorption cross-sections (6200 cm⁻¹ range) and atmospheric lifetime estimates (~5 years). For CH₂ClF, GWPs are 323 (20-year), 83 (100-year), and 42 (500-year) . Key uncertainties include:
- Radiative efficiency variability due to cloud feedback.
- Tropospheric degradation rates influenced by OH radical concentrations.
- Oceanic uptake dynamics , which are poorly constrained in current IPCC models .
Advanced: What synthetic routes optimize yield and purity of this compound for isotopic labeling studies?
Use gas-phase fluorination of chloromethane with HF over Cr₂O₃ catalysts at 300–400°C. For isotopic labeling (e.g., ¹³C or ²H), start with labeled methane and perform stepwise halogenation under inert conditions . Purify via fractional distillation (BP: -9.1°C) and verify purity by NMR (¹⁹F δ ≈ -120 ppm; ¹H δ ≈ 5.3 ppm) .
Advanced: How can contradictory data between in vitro mutagenicity and in vivo carcinogenicity assays for this compound be reconciled?
Discrepancies often arise from metabolic activation differences . While CH₂ClF is mutagenic in Salmonella (via direct alkylation), its carcinogenicity in mammals requires bioactivation by CYP2E1 to reactive intermediates (e.g., chlorinated epoxides). Use interspecies extrapolation models (e.g., PBPK) and knockout rodent models to isolate metabolic pathways. Additionally, assess DNA adduct formation via ³²P-postlabeling to confirm mechanistic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
